Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core substituted at position 6 with an ethyl carboxylate group and at position 2 with a carboxamido-linked 2,3-dihydrobenzo[b][1,4]dioxine moiety. This structure combines the electron-rich 1,4-benzodioxine system with the pharmacologically versatile benzothiazole scaffold, making it a candidate for exploration in medicinal chemistry and materials science. Its synthesis typically involves coupling a 2,3-dihydrobenzo[b][1,4]dioxine carbohydrazide intermediate with a functionalized benzothiazole carboxylate derivative .
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-2-24-18(23)11-7-8-12-16(9-11)27-19(20-12)21-17(22)15-10-25-13-5-3-4-6-14(13)26-15/h3-9,15H,2,10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGBXMLZAXOHRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of dioxine and thiazole moieties, which contribute to its biological properties. The molecular formula is with a molecular weight of 478.0 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C22H24N3O5S |
| Molecular Weight | 478.0 g/mol |
| CAS Number | 1321877-41-1 |
The biological activity of this compound primarily stems from its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .
- Antimicrobial Activity : Preliminary studies indicate that it exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity .
Structure-Activity Relationship (SAR)
Research has highlighted the importance of specific structural features in enhancing biological activity:
- Thiazole Ring Modifications : Substituents on the thiazole ring can significantly affect potency. Larger lipophilic groups have been associated with improved activity .
- Dioxine Moiety Influence : The presence of the dioxine structure contributes to the compound's interaction with biological macromolecules, enhancing its efficacy as an antimicrobial agent .
Antimicrobial Efficacy
A study evaluating various derivatives of benzothiazole compounds found that those similar to this compound exhibited IC50 values ranging from 0.0033 to 0.046 μg/mL against E. coli DNA gyrase, demonstrating high potency compared to traditional antibiotics .
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of thiazole and dioxine compounds exhibit promising antimicrobial activities. For instance, ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole derivatives demonstrated significant inhibitory effects against various bacterial strains, suggesting that similar derivatives of ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate could possess comparable properties .
Anti-inflammatory and Analgesic Effects
Research has highlighted the analgesic and anti-inflammatory properties of related compounds. For example, certain ethyl-substituted benzothiazine derivatives have shown both analgesic and anti-inflammatory effects that exceed those of established medications like Piroxicam and Meloxicam . This suggests that this compound may also exhibit similar therapeutic benefits.
Case Studies
- Anti-inflammatory Activity : A study on related benzothiazine derivatives showed that specific structural modifications could enhance anti-inflammatory activity. The evaluation was performed using carrageenan-induced edema models, indicating a pathway for testing the efficacy of this compound in vivo .
- Antimicrobial Evaluation : The antimicrobial activity of thiazole derivatives was assessed against various strains of bacteria and fungi. Compounds showing significant activity were further analyzed for their potential as therapeutic agents against infections caused by resistant strains .
Potential Applications
Given its structural characteristics and biological activity, this compound may find applications in:
- Pharmaceutical Development : As a candidate for new antimicrobial or anti-inflammatory drugs.
- Research : In studies focusing on drug resistance in pathogens or cancer cells.
Comparison with Similar Compounds
Ethyl 2-Aminobenzo[d]thiazole-6-carboxylate (CAS 50850-93-6)
- Structure: Differs by replacing the carboxamido-dihydrodioxine group at position 2 with an amino (-NH₂) group.
- Synthesis: Prepared via bromine-mediated cyclization of methyl 4-aminobenzoate with KSCN in acetic acid .
- Properties: The amino group enhances reactivity for further derivatization (e.g., acylation) but reduces lipophilicity (logP ~2.1) compared to the main compound (predicted logP ~3.5) .
Ethyl 2-Phenylbenzo[d]thiazole-6-carboxylate (CAS 19989-70-9)
Ethyl 2-(Benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate (CAS 864860-64-0)
- Structure : Replaces the dihydrodioxine group with a second benzothiazole carboxamido unit.
- Properties : Higher molecular weight (383.44 g/mol) and predicted acidity (pKa ~5.41) due to dual thiazole rings, contrasting with the main compound’s ether-linked dioxine .
Functional Group and Reactivity Comparisons
Preparation Methods
Cyclocondensation Approach to Benzodioxine-Thiazole Hybrids
The synthesis of the benzodioxine-thiazole framework typically begins with the preparation of 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid derivatives. A validated route involves the esterification of 2,3-dihydroxybenzoic acid 12 using concentrated sulfuric acid in refluxing methanol, yielding methyl 2,3-dihydroxybenzoate 13 . Subsequent alkylation with 1,2-dibromoethane in the presence of potassium carbonate facilitates cyclization to form methyl 2,3-dihydrobenzo[b]dioxine-2-carboxylate 14 (Scheme 1). This intermediate is hydrolyzed under basic conditions (LiOH, THF/H2O) to afford the free carboxylic acid, which is then activated as a mixed anhydride using ethyl chloroformate and triethylamine.
The thiazole moiety is constructed via Hantzsch thiazole synthesis. Methyl 3-chloro-2,4-dioxo-4-phenylbutanoate 8 reacts with thiourea derivatives (e.g., 1-pyrrolidinecarbothioamide 4a ) in methanol under reflux, forming methyl 2-aminothiazole-4-carboxylate 9a . Cyclocondensation with hydrazine hydrate in ethanol yields the thiazolo[4,5-d]pyridazinone core, which is functionalized at the 6-position via esterification with ethyl chloroformate.
Carboxamide Coupling and Functionalization
Coupling the benzodioxine carboxylic acid to the thiazole amine is achieved through the mixed-anhydride method. The acid is treated with ethyl chloroformate and N-methylmorpholine in anhydrous THF at −15°C to generate the reactive anhydride, which is subsequently reacted with 2-aminobenzo[d]thiazole-6-carboxylate in dichloromethane (DCM). This step typically achieves 80–85% yield after purification via silica gel chromatography (ethyl acetate/hexane, 3:7).
Nitration of the benzodioxine ring is performed using a mixture of nitric acid and trifluoroacetic acid (TFA) at 0°C, introducing nitro groups at the C7 or C8 positions (compounds 15 , 16 ). Catalytic hydrogenation (H2, 10% Pd/C, ethanol) reduces nitro groups to amines (17 , 18 ), enabling further derivatization.
Reaction Mechanisms and Key Intermediates
Alkylation and Cyclization Dynamics
The alkylation of methyl 2,3-dihydroxybenzoate 13 with 1,2-dibromoethane proceeds via an SN2 mechanism, where the alkoxide ion attacks the dibromide to form the six-membered benzodioxine ring. Potassium carbonate acts as both a base and a phase-transfer catalyst, enhancing reaction efficiency (yield: 72–78%).
Thiazole Ring Formation
The Hantzsch thiazole synthesis involves nucleophilic attack of the thiourea sulfur on the α-carbon of the β-ketoester 8 , followed by cyclodehydration to form the thiazole ring. This step is solvent-dependent, with methanol providing optimal yields (85–87%) compared to DMF or acetonitrile.
Optimization Strategies for Scalable Synthesis
Solvent and Catalyst Screening
Replacing traditional solvents (benzene, DMF) with greener alternatives (ethanol, THF) improves reaction sustainability without compromising yield. For example, the debenzylation of intermediates using trimethylsilyl iodide (TMSI) in acetonitrile achieves 92% conversion at 0–5°C, minimizing side reactions.
Temperature and Stoichiometry Control
Exothermic reactions (e.g., nitration) require strict temperature control (−10°C to 25°C) to prevent over-nitration. Stoichiometric excess of hydrazine hydrate (2.0 equiv.) ensures complete cyclocondensation of thiazole intermediates.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
1H-NMR (400 MHz, CDCl3) of the final compound exhibits characteristic signals: δ 1.42 (t, J = 7.1 Hz, 3H, CH2CH3), 4.42 (q, J = 7.1 Hz, 2H, OCH2), 4.92 (s, 2H, OCH2O), 6.85–7.89 (m, 6H, aromatic H). 13C-NMR confirms the ester carbonyl at δ 167.8 ppm and the carboxamide carbonyl at δ 168.2 ppm.
Liquid Chromatography–Mass Spectrometry (LC-MS)
LC-MS (ESI+) shows a molecular ion peak at m/z 411.4 [M+H]+, consistent with the molecular formula C20H18N2O5S.
Q & A
Basic Question: What are the key steps and characterization methods for synthesizing Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate?
Methodological Answer:
Synthesis typically involves:
Amide Coupling : Reacting 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid with benzo[d]thiazole-6-carboxylate derivatives using coupling agents like EDCI or HOBt in anhydrous DCM .
Esterification : Introducing the ethyl ester group via reaction with ethyl chloroformate under basic conditions (e.g., triethylamine) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product.
Characterization :
- NMR Spectroscopy (1H/13C) confirms regiochemistry and functional groups.
- Mass Spectrometry (ESI-MS) validates molecular weight.
- FT-IR verifies amide (C=O stretch ~1650 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) bonds .
Basic Question: Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., dihydrodioxine protons at δ 4.2–4.5 ppm) and quaternary carbons.
- HSQC/HMBC : Resolves connectivity between the thiazole and dihydrodioxine moieties .
- LC-MS : Detects impurities and confirms purity (>95% by HPLC) .
- X-ray Crystallography (if crystals form): Provides unambiguous 3D structure .
Basic Question: How do the compound’s functional groups influence its chemical reactivity?
Methodological Answer:
- Ethyl Ester : Hydrolyzes under acidic/basic conditions to carboxylic acid, enabling prodrug strategies .
- Amide Bond : Stable under physiological conditions but susceptible to enzymatic cleavage (e.g., proteases) .
- Dihydrodioxine Ring : Electron-rich aromatic system prone to electrophilic substitution (e.g., nitration) .
Advanced Question: How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for amide coupling to enhance solubility .
- Catalysts : Employ Pd/C or microwave-assisted synthesis for faster cyclization (e.g., 110°C, 30 minutes) .
- Temperature Control : Maintain ≤0°C during esterification to minimize side reactions .
- Workflow : Design a Design of Experiments (DoE) to test variables (pH, stoichiometry) systematically .
Advanced Question: What computational strategies predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tubulin, β1i/β5i immunoproteasome subunits) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze electronic properties (HOMO/LUMO) influencing reactivity .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability in binding pockets .
Advanced Question: What mechanisms underlie its reported anti-cancer activity?
Methodological Answer:
- Tubulin Binding : Competes with colchicine at the tubulin polymerization site, disrupting microtubule dynamics (IC50 ≤ 1 µM) .
- Immunoproteasome Inhibition : Blocks β5i subunit (36% inhibition at 25 µM), inducing apoptosis in multiple myeloma .
- NRP-1 Antagonism : Reduces TGFβ secretion in regulatory T-cells, enhancing immune response .
Advanced Question: How should researchers address contradictions in reported biological activities?
Methodological Answer:
- Dose-Response Analysis : Replicate assays (e.g., MTT, Western blot) across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC50 consistency .
- Target Validation : Use CRISPR/Cas9 knockout models to isolate mechanism (e.g., tubulin vs. immunoproteasome) .
- Meta-Analysis : Compare structural analogs (e.g., dihydrodioxin vs. dioxol derivatives) to identify SAR trends .
Advanced Question: How can structure-activity relationship (SAR) studies enhance potency?
Methodological Answer:
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -F, -NO2) at the thiazole 6-position to boost tubulin affinity .
- Bioisosteric Replacement : Replace ethyl ester with morpholinoethylamide to improve solubility (logP reduction from 3.2 to 2.1) .
- In Vivo Testing : Compare pharmacokinetics (AUC, Cmax) of derivatives in murine models .
Advanced Question: What methodologies assess the compound’s ADMET properties?
Methodological Answer:
- Caco-2 Assays : Measure permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
- Microsomal Stability : Incubate with liver microsomes (t1/2 > 30 mins suggests metabolic stability) .
- hERG Inhibition : Patch-clamp assays evaluate cardiac toxicity risk (IC50 > 10 µM preferred) .
Advanced Question: How can analytical methods be developed for quantifying the compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Optimize MRM transitions (e.g., m/z 400 → 255) .
- Sample Preparation : Protein precipitation with acetonitrile (1:4 ratio) achieves >90% recovery .
- Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (CV < 15%), and LOD (≤10 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
